N-[6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]furan-2-carboxamide
Description
This compound features an imidazo[1,2-a]pyridine core substituted at three positions:
- Position 6: Chlorine atom.
- Position 2: 4-Chlorophenyl group.
- Position 3: Furan-2-carboxamide moiety. Its furan-2-carboxamide group distinguishes it from acetamide-based analogues, which may influence solubility, metabolic stability, and target selectivity.
Properties
Molecular Formula |
C18H11Cl2N3O2 |
|---|---|
Molecular Weight |
372.2 g/mol |
IUPAC Name |
N-[6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]furan-2-carboxamide |
InChI |
InChI=1S/C18H11Cl2N3O2/c19-12-5-3-11(4-6-12)16-17(22-18(24)14-2-1-9-25-14)23-10-13(20)7-8-15(23)21-16/h1-10H,(H,22,24) |
InChI Key |
VPMTYDALIQRSNY-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=C(N=C3N2C=C(C=C3)Cl)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Gould-Jacobs Cyclization
This method employs 2-aminopyridine derivatives and α-haloketones under reflux conditions. For example:
Microwave-Assisted Synthesis
Modern protocols use microwave irradiation to accelerate cyclization:
-
Conditions : 5-chloro-2-aminopyridine and 4-chlorophenacyl bromide in dimethylformamide (DMF) irradiated at 150°C for 20 minutes.
-
Advantages : Reduces reaction time to <30 minutes with comparable yields (70–75%).
Functionalization at the 3-Position
The 3-position of imidazo[1,2-a]pyridine is highly reactive, enabling substitution with nucleophiles or electrophiles.
Bromination for Subsequent Coupling
Palladium-Catalyzed Amination
-
Buchwald-Hartwig Conditions :
-
Substrate : 3-bromo intermediate reacts with ammonia or amines to introduce -NH₂ groups.
Optimization and Challenges
Regioselectivity in Halogenation
Stability of 3-Amino Intermediate
-
Problem : Oxidation to nitro derivatives under aerobic conditions.
-
Mitigation : Conduct reactions under nitrogen and store intermediates at -20°C.
Analytical Validation
Critical characterization data for the target compound:
Scalability and Industrial Relevance
-
Batch Synthesis : 100 g-scale reactions achieve 68% overall yield using Schotten-Baumann acylation.
-
Cost Drivers : Pd catalysts (25% of total cost) and furan-2-carbonyl chloride (high purity required).
Emerging Alternatives
Enzymatic Acylation
Chemical Reactions Analysis
Types of Reactions
N-[6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]furan-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenation and nitration reactions are common, using reagents like chlorine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Chlorine, nitric acid.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
N-[6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]furan-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and tuberculosis.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function by binding to the active site or allosteric sites . This interaction can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences and pharmacological outcomes among analogues:
Key Observations:
Substituent Impact on Toxicity :
- Alpidem’s N,N-dipropylacetamide group is linked to severe hepatotoxicity, leading to its withdrawal . In contrast, Zolpidem’s N,N-dimethylacetamide and methylphenyl groups mitigate this risk, underscoring the role of alkyl chain length in toxicity .
- The target compound’s furan-2-carboxamide group may reduce metabolic liabilities compared to acetamide derivatives, as furans are less prone to hydrolysis.
Aryl Group Modifications: Replacement of the 4-chlorophenyl group in Alpidem with a 4-iodophenyl group in [11C]CLINME enables radiolabeling for neuroinflammation imaging . This demonstrates how halogen substitutions can tailor compounds for diagnostic vs. therapeutic applications.
Biological Activity
N-[6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]furan-2-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article provides a detailed examination of its biological activity, including relevant case studies, research findings, and a summary of its pharmacological properties.
- Chemical Name : this compound
- CAS Number : 82626-73-1
- Molecular Formula : C15H11Cl2N3O
- Molecular Weight : 320.17 g/mol
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Growth Inhibition : A related compound demonstrated substantial growth inhibition against various cancer cell lines in the NCI-60 panel, suggesting that structural modifications can enhance cytotoxicity .
- Mechanism of Action : The compound's mechanism may involve the inhibition of specific kinases or pathways critical for cancer cell proliferation. For example, derivatives targeting JNK1 showed promising results in inhibiting tumor growth in vivo .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been explored:
- Inhibition of COX Enzymes : Several studies have reported that imidazopyridine derivatives exhibit selective inhibition of COX-2 over COX-1, which is crucial for minimizing gastrointestinal side effects typically associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
- In Vivo Efficacy : In animal models, compounds structurally related to this compound have shown significant reductions in paw edema and inflammatory markers .
Table of Biological Activities
| Activity Type | IC50 Values (µM) | Reference |
|---|---|---|
| COX-1 Inhibition | 0.02 - 0.04 | |
| COX-2 Inhibition | 0.01 - 0.03 | |
| Growth Inhibition (NCI) | Varies |
Case Study 1: Anticancer Efficacy
In a controlled study involving various cancer cell lines, a derivative of the compound was tested for its cytotoxic effects. The results indicated an IC50 value significantly lower than that of standard chemotherapeutics, suggesting enhanced efficacy against resistant cancer types.
Case Study 2: Anti-inflammatory Assessment
A study evaluated the anti-inflammatory effects using a carrageenan-induced paw edema model in rats. The compound demonstrated comparable efficacy to established NSAIDs like diclofenac, indicating its potential as a therapeutic agent for inflammatory diseases.
Q & A
Q. What are the recommended synthetic routes for N-[6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]furan-2-carboxamide, and what challenges are associated with its purification?
- Methodological Answer : A common approach involves multi-step synthesis starting with halogenated intermediates. For example, bromination of precursor molecules using reagents like N-bromosuccinimide (NBS) can introduce reactive sites for subsequent coupling . Purification often employs recrystallization from methanol, yielding ~75% purity, though column chromatography may be required for complex mixtures . Challenges include minimizing byproducts from competing reactions (e.g., over-bromination) and ensuring stereochemical fidelity during ring closure .
Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structural integrity of this compound?
- Methodological Answer :
- ¹H NMR : Peaks for aromatic protons (δ 7.2–8.5 ppm) and furan oxygen proximity effects (deshielding) confirm substitution patterns. For example, imidazo[1,2-a]pyridine C3 protons typically resonate at δ 8.1–8.3 ppm .
- IR : Stretching vibrations for amide C=O (~1650 cm⁻¹) and furan C-O-C (~1260 cm⁻¹) validate functional groups .
- Elemental Analysis : Discrepancies ≤0.4% between calculated and experimental C/H/N values ensure purity .
Advanced Research Questions
Q. What strategies optimize reaction yields during the synthesis of imidazo[1,2-a]pyridine derivatives under varying pH and temperature conditions?
- Methodological Answer :
- Temperature Control : Lower temperatures (5–10°C) during borohydride reductions minimize side reactions (e.g., over-reduction), improving yields to ~56% .
- Catalyst Selection : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance Suzuki-Miyaura coupling efficiency for aryl-chloride intermediates .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) stabilize transition states in nucleophilic substitutions, while methanol aids in intermediate precipitation .
Q. How do computational methods (e.g., molecular docking) elucidate the interaction of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Software like AutoDock Vina predicts binding affinities (ΔG values) to targets such as kinases or GPCRs. For imidazo[1,2-a]pyridines, LogP (~5.5) and polar surface area (~37.6 Ų) correlate with blood-brain barrier penetration .
- QSAR Modeling : Topological descriptors (e.g., Wiener index) link structural features (e.g., chloro-substitution) to antimicrobial IC₅₀ values .
Q. How can crystallographic studies resolve contradictions in reported polymorphic forms of this compound?
- Methodological Answer :
- PXRD : Diffraction patterns distinguish polymorphs (e.g., monoclinic vs. orthorhombic) by comparing d-spacings .
- DSC/TGA : Melting point deviations (>5°C) and thermal degradation profiles identify stable crystalline forms .
- Single-Crystal X-ray : Resolves hydrogen-bonding networks (e.g., N-H···O interactions) that stabilize specific polymorphs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
